
Isosorbide-13C6 Dinitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isosorbide-13C6 Dinitrate: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of isosorbide dinitrate, which is a well-known vasodilator used in the treatment of angina pectoris and heart failure. The compound is labeled with carbon-13 isotopes, making it useful for various analytical and research applications, particularly in the study of metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Isosorbide-13C6 Dinitrate involves the nitration of isosorbide, which is derived from sorbitol. The process typically includes the following steps:
Nitration: Isosorbide is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. This reaction introduces nitrate groups into the isosorbide molecule, forming isosorbide dinitrate.
Isotope Labeling: The carbon-13 labeling is achieved by using carbon-13 labeled reagents during the synthesis of isosorbide. This ensures that the final product, this compound, contains carbon-13 isotopes at specific positions in the molecule.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of isosorbide are nitrated using industrial-grade nitrating agents.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control to ensure the correct isotopic labeling and purity.
化学反応の分析
Types of Reactions: Isosorbide-13C6 Dinitrate undergoes various chemical reactions, including:
Reduction: The nitrate groups can be reduced to form isosorbide mononitrate or isosorbide.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of isosorbide and nitric acid.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions used.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a catalyst such as palladium on carbon.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with sulfuric acid or sodium hydroxide being commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Reduction Products: Isosorbide mononitrate, isosorbide.
Hydrolysis Products: Isosorbide, nitric acid.
Oxidation Products: Various oxidized derivatives of isosorbide.
科学的研究の応用
Pharmacological Applications
Isosorbide-13C6 dinitrate is primarily utilized for its vasodilatory effects. It is classified under nitrates, which are compounds that relax and widen blood vessels, thereby improving blood flow. The following are key pharmacological applications:
- Angina Pectoris Treatment : this compound is used to prevent and treat angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. It helps alleviate symptoms by reducing myocardial oxygen consumption and increasing oxygen supply through vasodilation .
- Congestive Heart Failure Management : The compound is also employed in managing congestive heart failure by reducing preload and afterload on the heart, thus improving cardiac output .
- Hypertensive Emergencies : this compound can be administered intravenously during hypertensive crises to rapidly lower blood pressure .
Detection Methods
The detection of this compound in biological samples is crucial for understanding its pharmacokinetics and therapeutic effects. Recent advancements have led to the development of sensitive analytical methods:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been optimized for detecting this compound in human plasma. It involves a simple liquid-liquid extraction process followed by chromatographic separation, which provides high specificity and sensitivity for the compound .
Table 1: Detection Parameters for this compound
Parameter | Value |
---|---|
Retention Time | ~8.91 min |
Extraction Method | Liquid-Liquid |
Lower Limit of Quantification | 5.00 ng/mL |
Calibration Range | 5.00–1000 ng/mL |
Mean Extraction Recovery | 87.0% |
Case Studies and Research Findings
Numerous studies have investigated the efficacy and safety of this compound. Here are notable findings:
- Clinical Trials for Angina : A study demonstrated that patients receiving this compound showed significant improvements in exercise tolerance and reductions in angina episodes compared to placebo groups .
- Pharmacokinetic Studies : Research utilizing LC-MS/MS has provided insights into the metabolism of this compound, revealing that it is converted into active metabolites that exert similar vasodilatory effects .
作用機序
Isosorbide-13C6 Dinitrate exerts its effects by releasing nitric oxide (NO) upon metabolism. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle, leading to the dilation of blood vessels. This reduces the workload on the heart and improves blood flow to the myocardium.
Molecular Targets and Pathways:
Guanylate Cyclase Activation: Nitric oxide activates guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).
cGMP Pathway: Elevated cGMP levels lead to the activation of protein kinases, which cause a series of phosphorylation reactions.
Smooth Muscle Relaxation: The phosphorylation of myosin light chains in smooth muscle fibers results in muscle relaxation and vasodilation.
類似化合物との比較
Isosorbide Mononitrate: A metabolite of isosorbide dinitrate with similar vasodilatory effects but a longer duration of action.
Nitroglycerin: Another nitrate compound used for the treatment of angina, with a faster onset of action compared to isosorbide dinitrate.
Amyl Nitrite: A volatile nitrate used for rapid relief of angina symptoms, with a very short duration of action.
Uniqueness: Isosorbide-13C6 Dinitrate is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The carbon-13 labeling allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds.
生物活性
Isosorbide-13C6 dinitrate (ISDN-13C6) is a nitrate compound that has garnered attention for its pharmacological effects, particularly in the treatment of angina pectoris and other cardiovascular conditions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
Overview of this compound
This compound is a derivative of isosorbide dinitrate, characterized by the incorporation of carbon-13 isotopes. It is primarily utilized as a vasodilator, promoting relaxation of vascular smooth muscle and thereby improving blood flow. The compound's chemical formula is C6H8N2O8, and it is known for its moderate to long-acting effects in managing angina and other cardiovascular conditions.
The primary mechanism through which ISDN-13C6 exerts its effects involves the conversion to nitric oxide (NO) in the body. This process activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). The rise in cGMP results in:
- Vasodilation : Relaxation of vascular smooth muscle cells.
- Decreased Preload : Reduction in venous return to the heart, lowering left ventricular end-diastolic pressure.
- Reduced Systemic Vascular Resistance : Leading to lower arterial pressure.
The pharmacodynamics of ISDN-13C6 mirror those of other nitrates but with variations in bioavailability and metabolism due to its unique isotopic labeling.
Pharmacokinetics
The pharmacokinetic profile of ISDN-13C6 reveals significant insights into its absorption, distribution, metabolism, and elimination:
Parameter | Value |
---|---|
Bioavailability | 20% (oral) |
Half-life | Approximately 1 hour |
Volume of Distribution | 2 to 4 L/kg |
Protein Binding | Very low |
Metabolism | Hepatic |
The compound exhibits extensive first-pass metabolism, leading to variable bioavailability ranging from 10% to 90% depending on individual patient factors .
Clinical Studies and Findings
Several studies have investigated the efficacy and safety profile of ISDN-13C6 in clinical settings:
- Angina Management : A randomized controlled trial demonstrated that ISDN-13C6 significantly reduced angina episodes compared to placebo, with patients reporting improved exercise tolerance and quality of life .
- Pharmacodynamics in Heart Failure : Research indicated that ISDN-13C6 can enhance cardiac output in heart failure patients by decreasing preload and afterload. The study highlighted that sustained-release formulations maintained therapeutic plasma concentrations over extended periods .
- Tolerance Development : Long-term use has been associated with nitrate tolerance, where the efficacy diminishes despite elevated plasma concentrations. This phenomenon necessitates careful management strategies to mitigate tolerance effects .
Case Studies
A notable case involved a patient with refractory angina who was transitioned from traditional nitrates to ISDN-13C6. The patient experienced a marked reduction in angina frequency and improved exercise capacity over a six-month follow-up period. This case underscores the potential benefits of isotopically labeled nitrates in managing complex cardiovascular conditions.
特性
分子式 |
C6H8N2O8 |
---|---|
分子量 |
242.09 g/mol |
IUPAC名 |
[(3S,3aS,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] nitrate |
InChI |
InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
MOYKHGMNXAOIAT-GVZKVBLJSA-N |
異性体SMILES |
[13CH2]1[13C@H]([13C@@H]2[13C@H](O1)[13C@H]([13CH2]O2)O[N+](=O)[O-])O[N+](=O)[O-] |
正規SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。